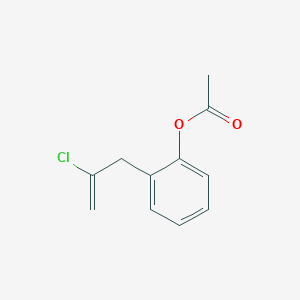

3-(2-Acetoxyphenyl)-2-chloro-1-propene

Descripción general

Descripción

3-(2-Acetoxyphenyl)-2-chloro-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, a chlorine atom, and a propene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxyphenyl)-2-chloro-1-propene typically involves the reaction of 2-acetoxybenzaldehyde with a chlorinating agent under specific conditions. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of acetophenone derivatives or benzoic acid derivatives.

Reduction: Formation of 2-chloropropanol or 2-chloropropane.

Substitution: Formation of 2-aminopropene or 2-thiocyanatopropene derivatives.

Aplicaciones Científicas De Investigación

3-(2-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(2-Acetoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparación Con Compuestos Similares

Similar Compounds

2-Acetoxybenzaldehyde: A precursor in the synthesis of 3-(2-Acetoxyphenyl)-2-chloro-1-propene.

2-Chloropropene: A structurally similar compound with different functional groups.

Acetophenone: Shares the acetoxyphenyl moiety but lacks the chlorine and propene groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the acetoxy and chloro groups allows for diverse chemical transformations and interactions with biological targets.

Actividad Biológica

3-(2-Acetoxyphenyl)-2-chloro-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly its interactions with cyclooxygenase (COX) enzymes and implications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H11ClO2

- Molecular Weight : 224.66 g/mol

- CAS Number : 890097-00-9

Target Enzymes

The primary biological target of this compound is the COX enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, leading to the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation and pain.

Mode of Action

The compound exerts its effects through acetylation , which modifies the active site of COX enzymes, inhibiting their activity. This inhibition results in decreased production of inflammatory mediators, providing a basis for its potential anti-inflammatory properties.

Pharmacokinetics

Similar to other acetylated compounds like aspirin, this compound is rapidly hydrolyzed by esterases in the liver and intestines into inactive metabolites. This rapid metabolism influences its efficacy and duration of action in biological systems.

Anti-inflammatory Effects

Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the levels of pro-inflammatory cytokines and inhibit the proliferation of inflammatory cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus with MIC values ranging from 0.0048 to 0.0195 mg/mL .

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of this compound is presented below:

Propiedades

IUPAC Name |

[2-(2-chloroprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCVVDCKLOWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641187 | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-70-8 | |

| Record name | Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.